N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide
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Overview
Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other cyclopenta[b]pyridine derivatives, leading to changes in cellular processes .
Biochemical Pathways
Given the biological activities associated with similar compounds, it is likely that it affects pathways related to glucose metabolism, calcium signaling, and protein kinase activity .
Result of Action
Based on the biological activities associated with similar compounds, it is likely that it has effects on cellular processes such as glucose metabolism, calcium signaling, and protein kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Studied for its antiviral and antitumor activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives
- Cyclopenta[b]thieno[3,2-e]pyridines
- 2,3-cyclopentenopyridine analogues
Uniqueness
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and protein kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBRXMLOKJXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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